alpha-Methyl-2-(methylsulfonyl)benzenemethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-(methylsulfonyl)benzenemethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha-methylbenzyl alcohol with a sulfonyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-(methylsulfonyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenemethanol derivatives.
Scientific Research Applications
Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-Methyl-2-(methylsulfonyl)benzenemethanol involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Alpha-Methylbenzyl alcohol: Similar structure but lacks the sulfonyl group.
Alpha-Phenylethanol: Another related compound with a hydroxyl group on the benzylic carbon.
Alpha-Methylbenzenemethanol: Similar but without the methylsulfonyl group.
Uniqueness
Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is unique due to the presence of both the alpha-methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactions that are not possible with similar compounds .
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-(2-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7,10H,1-2H3 |
InChI Key |
NRTHBKSBOLFZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1S(=O)(=O)C)O |
Origin of Product |
United States |
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